Cas no 2385363-22-2 (5-Bromo-oxazole-2-carboxylic acid methyl ester)

5-Bromo-oxazole-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 5-Bromo-oxazole-2-carboxylic acid methyl ester
- 5-Bromo-2-oxazolecarboxylic acid methyl ester
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- MDL: MFCD32716745
- インチ: 1S/C5H4BrNO3/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
- InChIKey: CCXKVBUSEPWJKZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C(C(=O)OC([H])([H])[H])O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52.3
5-Bromo-oxazole-2-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972057-1g |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 1g |
$2235 | 2024-07-28 | |
eNovation Chemicals LLC | D972057-500mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 500mg |
$1430 | 2025-02-25 | |
eNovation Chemicals LLC | D972057-250mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 250mg |
$890 | 2025-02-25 | |
eNovation Chemicals LLC | D972057-100mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 100mg |
$665 | 2025-02-28 | |
eNovation Chemicals LLC | D972057-500mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 500mg |
$1430 | 2025-02-28 | |
eNovation Chemicals LLC | D972057-250mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 250mg |
$890 | 2025-02-28 | |
eNovation Chemicals LLC | D972057-1g |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 1g |
$2235 | 2025-02-28 | |
eNovation Chemicals LLC | D972057-5g |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 5g |
$8955 | 2024-07-28 | |
eNovation Chemicals LLC | D972057-50mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 50mg |
$455 | 2025-02-25 | |
eNovation Chemicals LLC | D972057-100mg |
5-Bromo-oxazole-2-carboxylic acid methyl ester |
2385363-22-2 | 95% | 100mg |
$665 | 2025-02-25 |
5-Bromo-oxazole-2-carboxylic acid methyl ester 関連文献
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
5-Bromo-oxazole-2-carboxylic acid methyl esterに関する追加情報
Recent Advances in the Application of 5-Bromo-oxazole-2-carboxylic acid methyl ester (CAS: 2385363-22-2) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-oxazole-2-carboxylic acid methyl ester (CAS: 2385363-22-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic compound, characterized by its oxazole core and bromo-substituent, serves as a crucial building block in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.
Recent studies have highlighted the synthetic utility of 5-Bromo-oxazole-2-carboxylic acid methyl ester in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its successful application in the synthesis of oxazole-containing kinase inhibitors, showcasing improved selectivity profiles compared to traditional scaffolds. The bromo-substituent at the 5-position provides an excellent handle for further functionalization through Suzuki-Miyaura and Buchwald-Hartwig couplings, making this compound particularly valuable for structure-activity relationship (SAR) studies.
In antimicrobial research, derivatives synthesized from 5-Bromo-oxazole-2-carboxylic acid methyl ester have shown promising activity against drug-resistant bacterial strains. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this core led to compounds with potent inhibition of bacterial DNA gyrase, with minimum inhibitory concentrations (MICs) in the low micromolar range against methicillin-resistant Staphylococcus aureus (MRSA). The oxazole ring system appears to contribute to enhanced membrane permeability, addressing a key challenge in antibiotic development.
The compound's role in anticancer drug discovery has been particularly noteworthy. Research teams have utilized 2385363-22-2 as a precursor for developing small molecules that target protein-protein interactions (PPIs) in oncogenic pathways. A 2024 study in Nature Chemical Biology described the synthesis of a novel class of MDM2-p53 interaction inhibitors based on this scaffold, demonstrating significant tumor growth inhibition in xenograft models while maintaining favorable pharmacokinetic properties. The methyl ester moiety was found to be crucial for initial cell penetration, with subsequent intracellular esterase cleavage activating the therapeutic agent.
From a synthetic chemistry perspective, recent methodological advances have improved the scalability and sustainability of producing 5-Bromo-oxazole-2-carboxylic acid methyl ester. A green chemistry approach published in ACS Sustainable Chemistry & Engineering detailed a continuous flow synthesis method that reduces solvent waste by 70% while maintaining high yields (85-90%). This development addresses previous challenges in large-scale production of this valuable intermediate, potentially lowering barriers to its widespread use in drug discovery programs.
Looking forward, the unique properties of 5-Bromo-oxazole-2-carboxylic acid methyl ester position it as a promising scaffold for emerging therapeutic areas. Current research is exploring its application in targeted protein degradation (PROTACs) and covalent inhibitor design, where the reactive bromo-substituent offers distinct advantages. As the pharmaceutical industry continues to seek novel heterocyclic cores with improved drug-like properties, this compound and its derivatives are likely to remain at the forefront of medicinal chemistry innovation in the coming years.
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